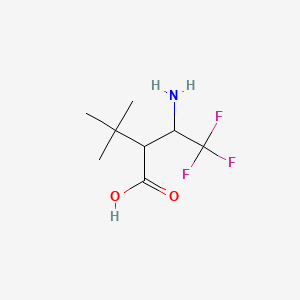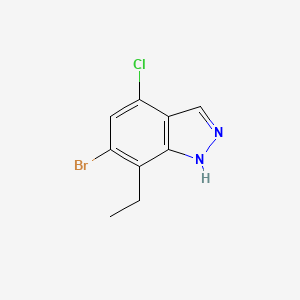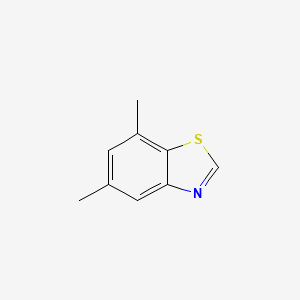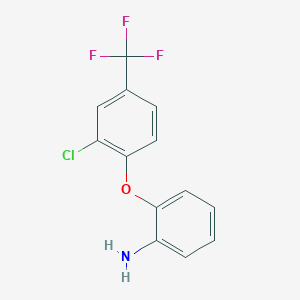
Benzyl-(3-trifluoromethoxy-propyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-(3-trifluoromethoxy-propyl)-amine is an organic compound characterized by the presence of a benzyl group attached to a 3-trifluoromethoxy-propyl-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-(3-trifluoromethoxy-propyl)-amine typically involves the trifluoromethoxylation of alkyl trifluoroborates. One common method includes the use of silver-catalyzed trifluoromethoxylation, where secondary alkyl trifluoroborates are reacted with trifluoromethoxy sources under optimized conditions . The reaction conditions often involve the use of silver salts, ligands, oxidants, and specific solvents to achieve high conversion rates and chemoselectivity .
Industrial Production Methods
Industrial production of this compound may involve a one-pot process for the preparation of trifluoromethoxylated compounds. This process includes the reaction of functionalized alcohols directly to the corresponding trifluoromethyl ether derivatives under mild reaction conditions . The advantages of this method include high conversion rates, ease of conversion, and the use of less toxic reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl-(3-trifluoromethoxy-propyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may involve specific temperatures, solvents, and atmospheres (e.g., nitrogen) to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, trifluoromethoxylation reactions typically yield trifluoromethyl ether derivatives .
Applications De Recherche Scientifique
Benzyl-(3-trifluoromethoxy-propyl)-amine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl-(3-trifluoromethoxy-propyl)-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl (3-(trifluoromethoxy)propyl)carbamate
- Benzyl N-[3-(trifluoromethoxy)propyl]carbamate
Uniqueness
Benzyl-(3-trifluoromethoxy-propyl)-amine is unique due to its specific trifluoromethoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications, particularly in fields requiring specific chemical functionalities .
Propriétés
Formule moléculaire |
C11H14F3NO |
|---|---|
Poids moléculaire |
233.23 g/mol |
Nom IUPAC |
N-benzyl-3-(trifluoromethoxy)propan-1-amine |
InChI |
InChI=1S/C11H14F3NO/c12-11(13,14)16-8-4-7-15-9-10-5-2-1-3-6-10/h1-3,5-6,15H,4,7-9H2 |
Clé InChI |
QOVNIEVPZBZSLE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNCCCOC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Fluoro-5-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11761181.png)

![8,8-Difluoro-2-azaspiro[4.5]decane](/img/structure/B11761192.png)


![5-Benzyl-1,5-diazabicyclo[4.3.1]decan-2-one](/img/structure/B11761209.png)



![2-(4-hydroxyphenyl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B11761228.png)
![tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-3-ylbutyl]carbamate](/img/structure/B11761235.png)
carbamoyl}-2-(4-hydroxyphenyl)ethyl]carbamoyl}-2-methylpropyl]carbamoyl}-3-methylbutyl]carbamoyl}-3-methylbutyl]carbamoyl}-2-(1H-imidazol-5-yl)ethyl]carbamoyl}-2-phenylethyl]carbamoyl}pyrrolidine-1-carboxylate](/img/structure/B11761241.png)
![Ethyl 3-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11761255.png)

